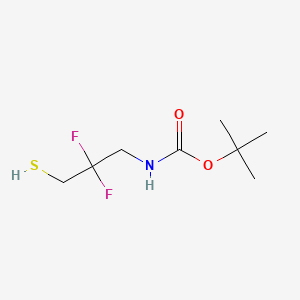
2,5,5-Trimethyl-1,3-dioxane-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,5-Trimethyl-1,3-dioxane-2-propanol is an organic compound with the molecular formula C10H20O3. It is a derivative of 1,3-dioxane, characterized by the presence of three methyl groups and a propanol group. This compound is known for its applications in various chemical syntheses and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-1,3-dioxane-2-propanol typically involves the reaction of epoxides with alcohols under controlled conditions. One common method is the reaction between propylene oxide and isopropanol. This reaction is carried out at specific temperatures and pressures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often employing catalysts to enhance the reaction rate and efficiency .
化学反応の分析
Types of Reactions
2,5,5-Trimethyl-1,3-dioxane-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols .
科学的研究の応用
2,5,5-Trimethyl-1,3-dioxane-2-propanol has diverse applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules.
Biology: The compound serves as a building block for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2,5,5-Trimethyl-1,3-dioxane-2-propanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various pathways, including nucleophilic substitution and electrophilic addition, to exert its effects .
類似化合物との比較
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione:
2,2,5-Trimethyl-1,3-dioxane-5-methanol: Another related compound with a similar backbone but different substituents.
Uniqueness
2,5,5-Trimethyl-1,3-dioxane-2-propanol is unique due to its specific combination of methyl and propanol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized chemical syntheses and industrial applications .
特性
分子式 |
C10H20O3 |
|---|---|
分子量 |
188.26 g/mol |
IUPAC名 |
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)propan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h11H,4-8H2,1-3H3 |
InChIキー |
SWNYHLDMQFAXRP-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(OC1)(C)CCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)
![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)
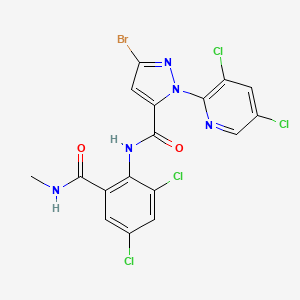
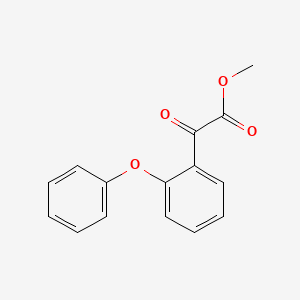
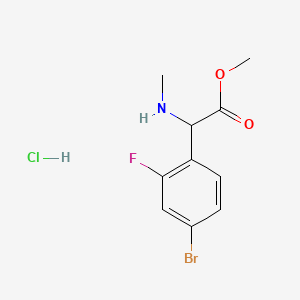
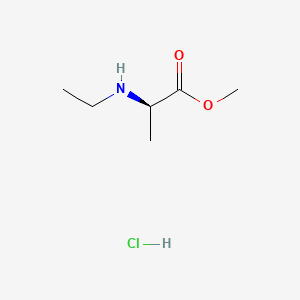
![rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid](/img/structure/B15296289.png)
![methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B15296302.png)
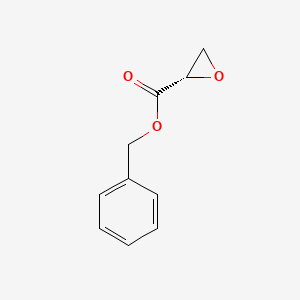
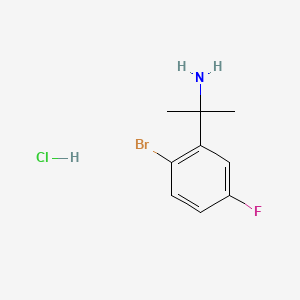

![5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole](/img/structure/B15296318.png)
